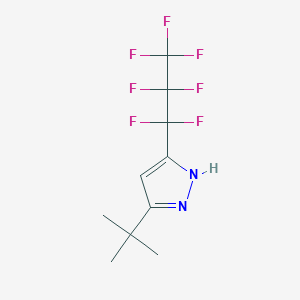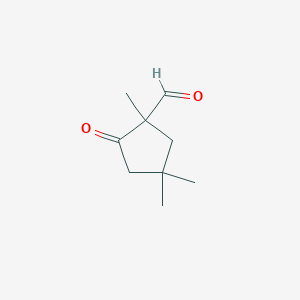
2-(1-Naphthyl)ethyl boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Naphthalen-1-yl)ethyl]boronic acid: is an organic compound that belongs to the class of boronic acids It features a naphthalene ring attached to an ethyl group, which is further connected to a boronic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(naphthalen-1-yl)ethyl]boronic acid typically involves the reaction of naphthalene derivatives with boron-containing reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or boronate ester . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods: Industrial production of [2-(naphthalen-1-yl)ethyl]boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in batch reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: [2-(Naphthalen-1-yl)ethyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium perborate under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or diborane.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon coupled products.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, [2-(naphthalen-1-yl)ethyl]boronic acid is used as a building block for the construction of complex molecules through cross-coupling reactions . It is particularly valuable in the synthesis of polycyclic aromatic hydrocarbons and other advanced materials.
Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in the design of enzyme inhibitors .
Industry: In the industrial sector, [2-(naphthalen-1-yl)ethyl]boronic acid can be used in the production of polymers and advanced materials with specific electronic or optical properties .
Wirkmechanismus
The mechanism of action of [2-(naphthalen-1-yl)ethyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the boronic acid moiety interacts with the active site of enzymes, blocking their activity . The molecular targets and pathways involved include serine proteases and other enzymes that contain nucleophilic residues in their active sites.
Vergleich Mit ähnlichen Verbindungen
- Naphthalene-1-boronic acid
- Naphthalene-2-boronic acid
- Phenylboronic acid
- 4-Biphenylboronic acid
Comparison: Compared to other boronic acids, [2-(naphthalen-1-yl)ethyl]boronic acid offers unique reactivity due to the presence of the naphthalene ring, which can participate in π-π interactions and other non-covalent interactions. This makes it particularly useful in the synthesis of polycyclic aromatic compounds and materials with specific electronic properties .
Eigenschaften
Molekularformel |
C12H13BO2 |
|---|---|
Molekulargewicht |
200.04 g/mol |
IUPAC-Name |
2-naphthalen-1-ylethylboronic acid |
InChI |
InChI=1S/C12H13BO2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,14-15H,8-9H2 |
InChI-Schlüssel |
NLOFGAWFSZSJFG-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCC1=CC=CC2=CC=CC=C21)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13474764.png)

![3-(6-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13474791.png)
![1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride](/img/structure/B13474796.png)

![3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13474800.png)


![4-(2-Azaspiro[3.3]heptan-6-yl)morpholine;dihydrochloride](/img/structure/B13474819.png)

![2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13474831.png)
![tert-butyl N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13474832.png)

